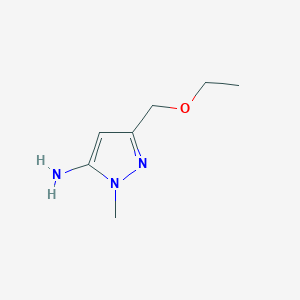
3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMA-401 and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
EMA-401 acts by inhibiting the angiotensin II type 2 receptor, which is present in the sensory neurons involved in pain signaling. This inhibition leads to a reduction in pain signaling, resulting in pain relief. EMA-401 has been found to be selective for the angiotensin II type 2 receptor, which reduces the risk of side effects associated with non-selective inhibitors.
Biochemical and Physiological Effects
EMA-401 has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce cough in animal models of chronic cough. EMA-401 has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMA-401 has several advantages for use in lab experiments. It is a selective inhibitor of the angiotensin II type 2 receptor, which reduces the risk of non-specific effects. It has also been found to be well-tolerated in animal studies, which makes it a safe option for use in lab experiments. However, EMA-401 is a relatively new compound, and further studies are needed to determine its optimal dosage, efficacy, and safety for use in lab experiments.
Direcciones Futuras
There are several future directions related to EMA-401. One potential application is in the treatment of chronic cough, which has limited treatment options. EMA-401 has been found to be effective in reducing cough in animal models, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of fibrosis, which is a common complication of various diseases. EMA-401 has been found to reduce fibrosis in animal models, and further studies are needed to determine its efficacy in humans. Additionally, EMA-401 may have potential applications in the treatment of other conditions, such as itch and anxiety. Further studies are needed to determine the optimal dosage, efficacy, and safety of EMA-401 for these applications.
Conclusion
EMA-401 is a promising compound that has potential applications in various fields, including pain management, chronic cough, and fibrosis. Its selective inhibition of the angiotensin II type 2 receptor makes it a safe option for use in lab experiments, and its well-tolerated nature makes it a potential treatment option for various conditions. Further studies are needed to determine its optimal dosage, efficacy, and safety for these applications.
Métodos De Síntesis
The synthesis of EMA-401 involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazol-5-amine with ethyl formate in the presence of a base. This method has been reported to yield high purity EMA-401.
Aplicaciones Científicas De Investigación
EMA-401 has been found to be effective in treating various pain conditions, including neuropathic pain, inflammatory pain, and cancer pain. It acts as a selective inhibitor of the angiotensin II type 2 receptor, which is involved in pain signaling. EMA-401 has also been studied for its potential application in the treatment of other conditions, such as chronic cough, itch, and fibrosis.
Propiedades
IUPAC Name |
5-(ethoxymethyl)-2-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-3-11-5-6-4-7(8)10(2)9-6/h4H,3,5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYPIWLRAPLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C(=C1)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-1-methyl-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2-oxazole](/img/structure/B2919694.png)



![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2919702.png)
![6-chloro-N2-[2-(2-chlorophenoxy)pyridin-4-yl]pyridine-2,5-dicarboxamide](/img/structure/B2919703.png)

![1-(3,4-Dichlorophenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2919708.png)



![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2919712.png)